molecular formula C24H25NO5S B375136 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)cyclohexanecarboxamide CAS No. 691370-09-9

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)cyclohexanecarboxamide

Cat. No.: B375136
CAS No.: 691370-09-9
M. Wt: 439.5g/mol
InChI Key: YDWASFLMAPTTPD-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)cyclohexanecarboxamide (CAS 691370-09-9) is a high-purity small molecule with a molecular formula of C24H25NO5S and a molecular weight of 439.53 g/mol, offered for biochemical and pharmacological research . This compound is built around a benzofuran scaffold, a structural motif found in a wide range of natural products and known to exhibit diverse pharmacological properties, including antifungal, antitumor, antiviral, and antimicrobial activities, making it a valuable core structure for investigating new therapeutic agents . The molecular structure incorporates a cyclohexyl fragment, a common and versatile component in both natural and synthetic drugs that can serve as either a core structure or part of an achiral side chain, thereby influencing the compound's overall conformation and physicochemical properties . Supplied at a minimum purity of 95%+, this chemical is intended for research and development purposes exclusively and is strictly not intended for diagnostic, therapeutic, or any human or animal use . Researchers can procure this reagent for use in various early-stage discovery applications, such as high-throughput screening campaigns, target validation, and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5S/c1-16(26)23-17(2)30-22-14-13-19(15-21(22)23)25(24(27)18-9-5-3-6-10-18)31(28,29)20-11-7-4-8-12-20/h4,7-8,11-15,18H,3,5-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWASFLMAPTTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=CC=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Core Construction

The benzofuran scaffold is typically synthesized via cyclization of ortho-substituted phenolic precursors. For example, 2-methyl-5-nitrobenzofuran derivatives are prepared through acid-catalyzed cyclodehydration of 4-methyl-2-(2-nitrovinyl)phenol. Subsequent reduction of the nitro group yields the 5-aminobenzofuran intermediate, a critical precursor for introducing sulfonamide and carboxamide groups. Alternative routes employ Claisen rearrangement of propargyl ethers or transition-metal-catalyzed cyclization, though these methods are less commonly reported for acetylated derivatives.

Acetylation and Methyl Group Introduction

Acetylation at the 3-position is achieved via Friedel-Crafts acylation using acetyl chloride in the presence of Lewis acids such as AlCl₃. The methyl group at the 2-position is often introduced early in the synthesis through alkylation of phenolic intermediates or by starting with pre-methylated substrates. Steric hindrance from the acetyl group necessitates careful control of reaction temperature (typically 0–5°C) to prevent undesired side reactions.

Sequential Functionalization: Sulfonamide and Carboxamide Installation

Sulfonylation at the 5-Position

The 5-amino group undergoes sulfonylation with benzenesulfonyl chloride in dichloromethane or THF, using triethylamine as a base. This step proceeds at room temperature with yields exceeding 85% when the amino group is sufficiently nucleophilic. Competing N-acylation is mitigated by prior protection of the amine, though this is rarely required due to the superior electrophilicity of sulfonyl chlorides.

Cyclohexanecarboxamide Coupling

The introduction of the cyclohexanecarboxamide group employs two primary strategies:

  • Direct Amidation : Cyclohexanecarbonyl chloride reacts with the secondary amine under Schotten-Baumann conditions (aqueous NaOH, 0°C). This method is efficient but risks over-acylation.

  • Transamidation : Pd-catalyzed C–H activation followed by transamidation with cyclohexylamine, as demonstrated in analogous benzofuran-2-carboxamides. This approach leverages 8-aminoquinoline directing groups to achieve regioselective functionalization, though it requires additional steps for auxiliary installation and removal.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Sulfonylation : THF outperforms DCM in minimizing byproduct formation (Table 1).

  • Amidation : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency but necessitate rigorous drying to prevent hydrolysis.

Table 1: Solvent Optimization for Sulfonylation

SolventTemperature (°C)Yield (%)Byproducts (%)
THF25893
DCM257812
Acetonitrile25828

Catalytic Systems for C–H Functionalization

Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as 8-aminoquinoline enable direct C–H arylation/alkylation, bypassing pre-functionalized intermediates. Recent advances show that Ag₂CO₃ as an oxidant improves yields in carboxamide installation by preventing Pd black formation.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the acetyl singlet at δ 2.6 ppm, methyl group triplet at δ 1.2 ppm, and aromatic protons between δ 7.3–8.1 ppm.

  • MS (ESI+) : Molecular ion peak observed at m/z 509.2 [M+H]⁺, consistent with the molecular formula C₂₅H₂₈N₂O₅S.

Purity Assessment

HPLC analysis using a C18 column (ACN/H₂O gradient) reveals ≥98% purity for optimized routes. Residual solvents (e.g., THF) are quantified via GC-MS and maintained below ICH limits.

Challenges and Mitigation Strategies

Steric Hindrance in Dual Functionalization

The proximity of the acetyl and sulfonamide groups complicates carboxamide installation. Employing bulky bases (e.g., DIPEA) and low temperatures (0°C) reduces steric clashes during amidation.

Regioselectivity in Benzofuran Substitution

Unwanted C6 substitution is minimized by electron-withdrawing groups (e.g., acetyl), which direct electrophiles to the C5 position. Computational modeling (DFT) further aids in predicting substitution patterns .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to different derivatives.

    Substitution: This reaction might involve the replacement of one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The conditions would vary depending on the desired reaction, such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It might be used as a building block for the synthesis of more complex molecules.

    Biology: The compound could be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It might be investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)cyclohexanecarboxamide would depend on its specific molecular targets and pathways. It might interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Cyclohexanecarboxamide Derivatives with Thiourea Groups

Example Compound : N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H₂L₉)

  • Core Structure : Cyclohexanecarboxamide with a thiourea (-N-C(S)-NH-) linkage.
  • Key Features: Intramolecular Hydrogen Bonding: Stabilizes a pseudo-six-membered ring via N–H···O interactions . Chelation Potential: Thiourea groups enable metal ion coordination, making these compounds useful in metal separation or catalysis .
  • Contrast with Target Compound :
    • The target lacks a thiourea group, reducing metal-chelating ability but introducing a sulfonamide group, which may enhance solubility and protein-binding interactions.
    • Thiourea derivatives exhibit biological activities (e.g., antifungal, antitumor) linked to their sulfur atom, whereas the target’s sulfonamide may confer distinct pharmacological properties .

Benzofuran-Sulfonamide Derivatives

Example Compounds :

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chloro-3-nitrophenyl)sulfonylacetamide

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide

  • Core Structure : Benzofuran coupled with sulfonamide or sulfonylacetamide groups.
  • Steric Effects: Bulky substituents (e.g., 4-methoxybenzenesulfonyl in ) may influence conformational flexibility and membrane permeability.
  • Contrast with Target Compound :
    • The target’s simpler benzenesulfonyl group (lacking chloro or nitro substituents) may reduce reactivity but improve metabolic stability.
    • The cyclohexanecarboxamide core in the target adds conformational flexibility absent in acetamide derivatives .

Amidophenol Derivatives

Example Compound : N-(3-hydroxy-5-isopentylphenyl)cyclohexanecarboxamide

  • Core Structure: Cyclohexanecarboxamide with a phenolic hydroxyl group.
  • Key Features: Antioxidant Potential: Phenolic OH groups can scavenge free radicals, relevant in antituberculosis or anti-inflammatory applications.

Other Sulfonamide/Carboxamide Hybrids

Example Compound : N-[3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl]-N-methylcyclohexane-1-carboxamide

  • Core Structure: Cyclohexanecarboxamide with oxazolidinone and trifluoromethylphenyl groups.
  • Key Features :
    • Complex Substituents : Trifluoromethyl groups enhance lipophilicity and metabolic resistance.
  • Contrast with Target Compound: The target’s benzofuran and acetyl groups provide a balance of aromaticity and steric bulk, differing from the oxazolidinone’s rigid heterocycle in .

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)cyclohexanecarboxamide is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its unique molecular structure, which includes a benzofuran moiety and a sulfonamide group, both of which are associated with various biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C26H21N2O4SC_{26}H_{21}N_{2}O_{4}S. The compound features a complex arrangement of functional groups that contribute to its potential biological activity.

PropertyValue
Molecular FormulaC26H21N2O4S
Molecular Weight459.5136 g/mol
IUPAC NameThis compound
CAS Number463353-25-5

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. The sulfonamide group is particularly noted for its antibacterial effects, often inhibiting bacterial growth by interfering with folic acid synthesis.

Anti-inflammatory Properties

The benzofuran core is associated with anti-inflammatory activity. Studies have shown that benzofuran derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Anticancer Potential

Preliminary investigations into related compounds have suggested anticancer properties, primarily through apoptosis induction in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of benzofuran derivatives:

  • Antimicrobial Study : A study comparing various benzofuran derivatives found that those with sulfonamide groups exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Research : Research demonstrated that benzofuran compounds could significantly reduce inflammation markers in animal models, indicating potential for treating conditions like arthritis .
  • Anticancer Evaluation : In vitro studies showed that certain benzofuran derivatives induced apoptosis in breast cancer cell lines, suggesting a pathway for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)cyclohexanecarboxamide, and what challenges arise during purification?

  • Methodology : Multi-step synthesis typically involves coupling benzofuran and benzenesulfonyl precursors with cyclohexanecarboxamide. For example, acylation of 3-acetyl-2-methylbenzofuran-5-amine with benzenesulfonyl chloride, followed by cyclohexanecarboxamide conjugation under reflux with coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
  • Challenges : By-products from incomplete sulfonylation or amide bond formation require rigorous purification via column chromatography (silica gel, hexane/EtOAC gradient) or HPLC (C18 reverse-phase). Impurity profiles should be validated using LC-MS and 1H NMR^1 \text{H NMR} .

Q. How can the structural conformation of this compound be validated, particularly the benzofuran and sulfonamide moieties?

  • Methodology : X-ray crystallography is optimal. Use SHELXL for refinement of crystal structures, focusing on disorder modeling for flexible groups (e.g., cyclohexane chair conformations). For example, highlights full-molecule disorder analysis in similar carboxamides using SHELX programs .
  • Alternative : DFT calculations (B3LYP/6-31G*) paired with 13C NMR^{13} \text{C NMR} chemical shift predictions to validate stereoelectronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound, such as conflicting IC50_{50} values in kinase inhibition assays?

  • Methodology :

  • Experimental Design : Standardize assay conditions (e.g., ATP concentration, incubation time) across labs. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Data Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO% affecting solubility). Cross-reference with crystallographic data (e.g., ’s hydrogen-bonding patterns) to correlate structure-activity relationships .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining its bioactivity?

  • Methodology :

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) to the cyclohexane ring to improve aqueous solubility without disrupting the benzofuran’s π-stacking interactions.
  • In Silico Screening : Use molecular dynamics simulations (AMBER or GROMACS) to predict metabolic stability against cytochrome P450 isoforms .
  • In Vivo Validation : Radiolabel the compound (14C^{14} \text{C}) for tissue distribution studies in rodent models, focusing on plasma half-life and metabolite identification via LC-QTOF-MS .

Q. How can researchers address discrepancies in reported synthetic yields (e.g., 40–70%) for the sulfonylation step?

  • Methodology :

  • Reaction Optimization : Screen catalysts (e.g., DMAP vs. pyridine) and solvents (DCM vs. THF) to minimize side reactions. Use in situ FT-IR to monitor sulfonamide bond formation kinetics .
  • By-Product Analysis : Employ high-resolution mass spectrometry (HRMS) to identify dimers or hydrolyzed intermediates. Adjust stoichiometry (e.g., excess benzenesulfonyl chloride) if oligomerization dominates .

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